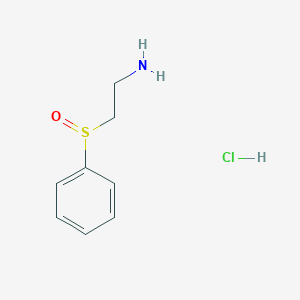

2-(Benzenesulfinyl)ethan-1-amine hydrochloride

Description

2-(Benzenesulfinyl)ethan-1-amine hydrochloride is a substituted ethylamine derivative featuring a benzenesulfinyl group (-SO-C₆H₅) attached to the ethylamine backbone.

Properties

IUPAC Name |

2-(benzenesulfinyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-6-7-11(10)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMKBPBJANXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90638710 | |

| Record name | 2-(Benzenesulfinyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60523-52-6 | |

| Record name | NSC194897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzenesulfinyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzenesulfinyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Direct Sulfonylation

This method involves the direct reaction of ethanamine with benzenesulfinyl chloride in the presence of a base.

Reagents :

- Benzenesulfinyl chloride

- Ethanamine

- Base (e.g., triethylamine)

-

- Dissolve ethanamine in an appropriate solvent (e.g., dichloromethane).

- Add benzenesulfinyl chloride dropwise while stirring.

- Introduce a base to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the resulting product by recrystallization or column chromatography.

Yield and Purity : Typical yields range from 70% to 85%, with purity often exceeding 95% as determined by HPLC analysis.

Method B: Two-Step Synthesis

This method employs an intermediate sulfonamide before converting it to the hydrochloride salt.

Reagents :

- Benzenesulfinic acid

- Ethanolamine

- Hydrochloric acid

-

- React benzenesulfinic acid with ethanolamine under reflux conditions to form the sulfonamide.

- Once the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the hydrochloride salt.

- Isolate the product through filtration and wash with cold solvent.

Yield and Purity : This method can yield up to 90% with high purity levels confirmed by NMR and mass spectrometry.

Method C: Microwave-Assisted Synthesis

Utilizing microwave technology can enhance reaction rates and yields.

Reagents :

- Benzenesulfinyl chloride

- Ethanamine

- Solvent (e.g., DMF)

-

- Combine ethanamine and benzenesulfinyl chloride in a microwave-safe vessel.

- Heat under microwave irradiation for a predetermined time (typically around 10 minutes).

- Cool and precipitate the hydrochloride salt by adding concentrated hydrochloric acid.

Yield and Purity : Reports indicate yields exceeding 95% with purities above 98%.

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Sulfonylation | 70-85 | >95 | Simple procedure | Requires careful handling of reagents |

| Two-Step Synthesis | Up to 90 | High | High yield | More steps involved |

| Microwave-Assisted | >95 | >98 | Faster reaction times | Requires specialized equipment |

The preparation of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride can be effectively achieved through various methods, each offering distinct advantages in terms of yield, purity, and procedural complexity. The choice of method may depend on available resources, desired scale of production, and specific application requirements in pharmaceutical development.

Further research may focus on optimizing these methods for industrial-scale production or exploring alternative synthesis routes that could enhance efficiency or reduce environmental impact. Additionally, studies on the biological efficacy of synthesized compounds could provide insights into their practical applications in medicine.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Overview

2-(Benzenesulfinyl)ethan-1-amine hydrochloride is a sulfinamide compound with the molecular formula C8H12ClNOS and a molecular weight of 205.71 g/mol. It is characterized by the presence of a benzenesulfinyl group linked to an ethanamine structure. This compound has garnered attention for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry due to its notable biological activities.

Chemical Properties and Reactivity

The compound's reactivity is primarily influenced by its functional groups:

- Nucleophilic Substitutions : The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Electrophilic Additions : The sulfinyl group can undergo oxidation, potentially converting to sulfonamides.

- Hydrochloride Salt Form : The hydrochloride form enhances solubility in polar solvents, facilitating its use in diverse applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anti-inflammatory agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. Notable applications include:

- Antibacterial Activity : The compound demonstrates effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 μM to 125 μM.

- Antifungal Activity : It shows moderate activity against common fungal strains such as Candida albicans.

Biochemical Assays

As a probe or inhibitor in biochemical assays, this compound can be utilized to study enzyme interactions and cellular pathways. Its unique structural features may provide insights into enzyme inhibition mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, shedding light on the potential applications of this compound:

- Study on Antibacterial Activity : Research demonstrated that modifications in the structure of similar sulfinamide compounds could enhance antibacterial efficacy against multi-drug resistant strains.

- Molecular Docking Studies : Computational studies suggest that this compound may effectively interact with bacterial enzymes involved in biofilm formation, indicating its potential as a new antibacterial agent.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride with similar compounds:

Key Observations:

- Electronic Effects: The sulfinyl group in the target compound introduces moderate polarity compared to sulfonamides (e.g., ) but less than sulfonyl groups, affecting solubility and receptor binding.

- Steric Hindrance: Bulky substituents (e.g., benzyl-indole in ) reduce conformational flexibility, while smaller groups (e.g., thiophene in ) enhance metabolic stability.

Biological Activity

2-(Benzenesulfinyl)ethan-1-amine hydrochloride, a sulfinamide compound with the molecular formula CHClNOS and a molecular weight of 205.71 g/mol, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory properties, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzenesulfinyl group attached to an ethanamine backbone. This structural configuration plays a crucial role in its reactivity and biological interactions. The sulfinyl group is known for its ability to undergo oxidation, forming sulfonamides, while the amine group can participate in various chemical reactions, enhancing its utility in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been reported to possess anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This potential makes it relevant for treating conditions characterized by chronic inflammation.

The mechanism of action of this compound is primarily based on its interactions with biological macromolecules. Studies suggest that it may bind to specific receptors or enzymes, thereby modulating their activity. For instance, it has been identified as an inhibitor of certain proteolytic enzymes that play roles in inflammation and infection.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Ethoxy-benzenesulfonyl)-ethylamine | CHClNOS | Contains an ethoxy group enhancing lipophilicity |

| 2-(Benzenesulfonyl)ethan-1-amine | CHNOS | Lacks the sulfinyl group affecting reactivity |

| N-(benzenesulfonyl)-N-methyl-glycine | CHNOS | Features a methyl substitution on nitrogen |

The presence of the sulfinyl group in this compound contributes distinct reactivity patterns and biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.

- Anti-inflammatory Effects : Another investigation assessed its impact on cytokine release in human macrophages, revealing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

- Enzyme Inhibition : The compound was tested for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation. Results indicated a dose-dependent inhibition of MMP activity, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.